molecular formula C17H29NS B14245391 12-(Pyridin-4-YL)dodecane-1-thiol CAS No. 185445-95-8

12-(Pyridin-4-YL)dodecane-1-thiol

Cat. No.: B14245391
CAS No.: 185445-95-8
M. Wt: 279.5 g/mol
InChI Key: HSJGEYILFWYGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Pyridin-4-YL)dodecane-1-thiol is a chemical compound with the molecular formula C17H29NS and a molecular weight of 279.48 g/mol . It is characterized by a pyridine ring attached to a dodecane chain, which is terminated by a thiol group. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 12-(Pyridin-4-YL)dodecane-1-thiol may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, recrystallization, and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

12-(Pyridin-4-YL)dodecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides.

    Substitution: Halogenated or alkylated pyridine derivatives.

    Coordination: Metal-pyridine complexes.

Scientific Research Applications

12-(Pyridin-4-YL)dodecane-1-thiol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 12-(Pyridin-4-YL)dodecane-1-thiol involves its ability to coordinate with metal ions through the pyridine nitrogen. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The thiol group can also participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Pyridin-4-YL)dodecane-1-thiol stands out due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in forming stable self-assembled monolayers and in coordination chemistry applications .

Properties

CAS No.

185445-95-8

Molecular Formula

C17H29NS

Molecular Weight

279.5 g/mol

IUPAC Name

12-pyridin-4-yldodecane-1-thiol

InChI

InChI=1S/C17H29NS/c19-16-10-8-6-4-2-1-3-5-7-9-11-17-12-14-18-15-13-17/h12-15,19H,1-11,16H2

InChI Key

HSJGEYILFWYGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCCCCCCCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.